4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide
Description
This compound is a benzamide derivative featuring a 3-chloro-5-(trifluoromethyl)pyridinyl substituent at the 4-position of the benzamide core and a phenylcarbamoyl amino group at the N-position. Its molecular formula is C₂₀H₁₄ClF₃N₄O₂, with a molecular weight of 434.8 g/mol. The compound is structurally designed for applications in agrochemicals or pharmaceuticals, leveraging pyridine and benzamide motifs common in bioactive molecules .
Properties
IUPAC Name |
1-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4O2/c21-16-10-14(20(22,23)24)11-25-17(16)12-6-8-13(9-7-12)18(29)27-28-19(30)26-15-4-2-1-3-5-15/h1-11H,(H,27,29)(H2,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODLVUXYCZJCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which can be synthesized by treating commercially available 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide . This intermediate is then reacted with appropriate reagents to introduce the phenylcarbamoyl and amino groups, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Activity
Research indicates that compounds similar to 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide exhibit significant antibacterial properties. For instance, a study on phosphopantetheinyl transferase inhibitors demonstrated that compounds within this class can inhibit bacterial growth without causing cytotoxic effects on human cells. This suggests potential therapeutic applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Case Study: Inhibition of Bacterial Virulence
A notable case study involved the optimization of a related compound, ML267, which effectively inhibited bacterial phosphopantetheinyl transferase (PPTase), crucial for bacterial virulence. The compound demonstrated submicromolar inhibition levels and was effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibacterial agents based on the pyridine scaffold .
Agricultural Science Applications
Pesticidal Properties
The compound's structural analogs have been investigated for their pesticidal properties. Specifically, derivatives of 3-chloro-5-trifluoromethylpyridine have shown efficacy as fungicides and herbicides. The compound's ability to act as a metabolic inhibitor in plants makes it a candidate for developing novel agricultural chemicals aimed at improving crop protection against fungal pathogens .
Environmental Fate and Toxicity
Studies on the environmental impact of similar compounds indicate that they can be stable in soil and groundwater but may pose risks to non-target organisms. Regulatory assessments are essential to evaluate their safety profiles and environmental persistence before commercial application .
Biochemical Applications
Biochemical Research
In biochemical research, the compound serves as a biochemical tool for studying enzyme activity and protein interactions. Its ability to selectively inhibit specific enzymes makes it valuable for probing biochemical pathways and understanding disease mechanisms at the molecular level .
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antibacterial activity | Inhibits PPTase; effective against MRSA |
| Agricultural Science | Pesticidal properties | Potential fungicide/herbicide; stability in soil |
| Biochemical Research | Enzyme inhibition | Useful for studying enzyme activity; selective inhibition |
Mechanism of Action
The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring contribute to its unique chemical properties, allowing it to bind to certain enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide
- Molecular Formula : C₁₈H₁₁ClF₃N₃O
- Key Differences: Replaces the phenylcarbamoyl amino group with a pyridin-3-yl substituent.
- Activity : The pyridine ring enhances π-π stacking interactions but reduces hydrogen-bonding capacity compared to the phenylcarbamoyl group. This modification may alter target selectivity in kinase inhibition or antimicrobial applications .
Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)
- Molecular Formula : C₁₆H₁₁ClF₆N₂O
- Key Differences : Features an ethyl linker between the pyridine and benzamide, with an additional trifluoromethyl group on the benzamide.
- Activity : A fungicide and nematicide targeting mitochondrial complex II. The ethyl linker improves systemic mobility in plants, while dual trifluoromethyl groups enhance persistence in environmental matrices .
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide
- Molecular Formula : C₁₉H₁₁Cl₂F₃N₂OS
- Key Differences: Replaces the phenylcarbamoyl amino group with a sulfanyl-linked phenyl ring.
- This compound shows promise in antifungal or insecticidal applications .
Chlorfluazuron (N-[[[3,5-Dichloro-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]amino]carbonyl]-2,6-difluorobenzamide)
- Molecular Formula : C₂₀H₉Cl₃F₅N₃O₃
- Key Differences : Incorporates a urea linker and dichloro-phenyl group.
- Activity : A chitin synthesis inhibitor used as an insecticide. The urea moiety disrupts insect molting, while the pyridinyloxy group enhances solubility in hydrophobic cuticles .
Research Findings and Mechanistic Insights
- Antimicrobial Activity : Salicylamide derivatives (e.g., 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide) show potent cytotoxicity against sulfate-reducing bacteria, with IC₅₀ values <1 µM. The trifluoromethyl group enhances membrane penetration, while the hydroxybenzamide core disrupts sulfate assimilation .
- Metabolic Stability : Fluopyram metabolites (e.g., 2-(trifluoromethyl)benzamide) retain bioactivity but exhibit lower environmental persistence. The target compound’s phenylcarbamoyl group may reduce metabolic degradation compared to Fluopyram’s ethyl linker .
- SAR Trends :
Biological Activity
The compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide (commonly referred to as Compound A ) is a member of the benzamide class of compounds, which has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and antibacterial applications. This article delves into the biological activity of Compound A, highlighting key research findings, case studies, and relevant data.
Structural Formula
The structural formula of Compound A can be represented as follows:
Molecular Weight
The molecular weight of Compound A is approximately 428.81 g/mol .
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Not specified |
| Hazard Class | Not specified |
Anticancer Properties
Research has indicated that compounds similar to Compound A exhibit significant anticancer properties. For instance, a study focusing on benzamide derivatives revealed that certain structural modifications can enhance their potency against various cancer cell lines. Specifically, compounds with trifluoromethyl groups have shown increased activity against RET kinase, which is implicated in several cancers .
Case Study: RET Kinase Inhibition
A series of 4-chloro-benzamide derivatives , including those with pyridine substitutions, were evaluated for their ability to inhibit RET kinase activity. The results demonstrated that these compounds could effectively suppress cell proliferation in RET-driven cancer models, suggesting that Compound A may have similar therapeutic potential .
Antibacterial Activity
Compound A also shows promise in antibacterial applications. Research on related pyridine-based compounds has indicated that they can inhibit bacterial phosphopantetheinyl transferase (PPTase), an enzyme crucial for bacterial viability. This inhibition leads to reduced bacterial growth without significant cytotoxic effects on human cells .
The mechanism by which these compounds exert antibacterial effects often involves interference with essential metabolic pathways in bacteria. For example, studies have shown that certain derivatives can disrupt the synthesis of vital metabolites, leading to bacterial death .
Comparative Analysis of Related Compounds
To better understand the biological activity of Compound A, a comparative analysis with other benzamide derivatives is essential. Below is a summary table highlighting key findings from various studies.
Q & A
Q. What synthetic routes are recommended for the preparation of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide?
- Methodological Answer : The synthesis involves three critical steps:
Pyridine Derivative Formation : Chlorination of the pyridine ring followed by trifluoromethyl group introduction via electrophilic aromatic substitution (e.g., using CF₃I or CF₃SO₂Cl under controlled conditions) .
Coupling Reaction : The chlorinated pyridine intermediate is coupled with a benzyl halide derivative under basic conditions (e.g., K₂CO₃ in DMF) to form a biphenylmethyl intermediate .
Amidation : The final step employs 4-chlorobenzoyl chloride or phenylcarbamoyl chloride with the intermediate in the presence of a base (e.g., triethylamine) to yield the target benzamide .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Solvent | Temperature |
|---|---|---|---|
| 1 | Cl₂, CF₃SO₂Cl | DCM | 0–25°C |
| 2 | Benzyl bromide, K₂CO₃ | DMF | 80–100°C |
| 3 | Phenylcarbamoyl chloride, Et₃N | THF | 25–50°C |
Q. Which spectroscopic and chromatographic methods are suitable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural confirmation (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., M+H⁺ calculated for C₂₀H₁₃ClF₃N₃O₂: 450.05) .
- HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient .
Q. What are the primary biochemical targets hypothesized for this compound?
- Methodological Answer : Similar analogs target bacterial enzymes like acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferases (PPTases), which are critical for fatty acid biosynthesis and bacterial proliferation . Assays such as enzyme inhibition kinetics (IC₅₀ determination) and bacterial growth inhibition studies (MIC testing) are recommended for validation .
Advanced Research Questions
Q. How can structural-activity relationships (SAR) be systematically investigated to enhance this compound’s bioactivity?
- Methodological Answer :
- Substituent Modulation : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on enzyme binding .
- Scaffold Hybridization : Fuse the pyridine ring with heterocyclic moieties (e.g., pyrimidine, triazole) to improve solubility or target specificity .
- Key SAR Insights :
| Substituent | Effect on Activity |
|---|---|
| CF₃ | ↑ Metabolic stability |
| Cl | ↑ Enzyme affinity |
| Phenylcarbamoyl | ↓ Cytotoxicity |
Q. How can contradictory data in enzyme inhibition assays be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate results using isothermal titration calorimetry (ITC) for binding affinity and X-ray crystallography for binding mode confirmation .
- Off-Target Screening : Perform proteome-wide profiling (e.g., kinome/phosphatase panels) to identify unintended targets .
- Data Normalization : Use Z-factor scoring to account for assay variability and false positives .
Q. What strategies can optimize the pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- Prodrug Design : Introduce ester or amide prodrug moieties to enhance oral bioavailability .
- Formulation Optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
- Metabolic Stability Testing : Conduct microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., CYP450-mediated oxidation sites) .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
